(4-(Dimethylamino)furan-2-yl)boronic acid
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Overview
Description
(4-(Dimethylamino)furan-2-yl)boronic acid is an organic compound with the molecular formula C6H10BNO3 and a molecular weight of 154.96 g/mol It is a boronic acid derivative featuring a furan ring substituted with a dimethylamino group at the 4-position and a boronic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)furan-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted furan derivatives .
Scientific Research Applications
(4-(Dimethylamino)furan-2-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)furan-2-yl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The dimethylamino group can enhance the compound’s solubility and facilitate its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in its boronic acid functionality but lacks the furan ring and dimethylamino group.
Furan-2-boronic acid: Similar furan ring structure but without the dimethylamino substitution.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
(4-(Dimethylamino)furan-2-yl)boronic acid is unique due to the presence of both the dimethylamino and boronic acid groups on the furan ring. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H10BNO3 |
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Molecular Weight |
154.96 g/mol |
IUPAC Name |
[4-(dimethylamino)furan-2-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO3/c1-8(2)5-3-6(7(9)10)11-4-5/h3-4,9-10H,1-2H3 |
InChI Key |
RMPUYEINVRBGTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N(C)C)(O)O |
Origin of Product |
United States |
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